molecular formula C12H6BrCl3 B14420534 4-Bromo-3,3',4'-trichloro-1,1'-biphenyl CAS No. 84979-88-4

4-Bromo-3,3',4'-trichloro-1,1'-biphenyl

Cat. No.: B14420534
CAS No.: 84979-88-4
M. Wt: 336.4 g/mol
InChI Key: KYIQXFVNHGNTGC-UHFFFAOYSA-N
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Description

4-Bromo-3,3',4'-trichloro-1,1'-biphenyl (CAS: 84979-88-4 or 91354-08-4) is a halogenated biphenyl derivative featuring a bromine atom at the 4-position and chlorine atoms at the 3, 3', and 4' positions. This compound belongs to the broader class of polyhalogenated biphenyls, which are structurally related to polychlorinated biphenyls (PCBs) but include bromine substitutions.

Properties

CAS No.

84979-88-4

Molecular Formula

C12H6BrCl3

Molecular Weight

336.4 g/mol

IUPAC Name

1-bromo-2-chloro-4-(3,4-dichlorophenyl)benzene

InChI

InChI=1S/C12H6BrCl3/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H

InChI Key

KYIQXFVNHGNTGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves large-scale halogenation processes. These processes are carried out in reactors where biphenyl is exposed to bromine and chlorine gases in the presence of a catalyst. The reaction is carefully monitored to ensure the desired substitution pattern and to minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the halogenated biphenyl to less chlorinated or brominated forms.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and substituted biphenyl derivatives.

Scientific Research Applications

4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.

    Biology: Researchers study its effects on biological systems to understand the toxicity and environmental impact of PCBs.

    Medicine: It is used in toxicological studies to investigate the health effects of PCB exposure.

    Industry: The compound is used in the development of materials with specific electrical and thermal properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This activation can result in changes in gene expression, leading to toxic effects such as oxidative stress, disruption of endocrine function, and carcinogenesis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) EPA Identifier
4-Bromo-3,3',4'-trichloro-1,1'-biphenyl 84979-88-4 Br (4), Cl (3, 3', 4') C₁₂H₆BrCl₃ 344.35 Not specified
2,3,4-Trichloro-1,1'-biphenyl (PCB-21) 55702-46-0 Cl (2, 3, 4) C₁₂H₇Cl₃ 257.54 PCB-021/033
2,4,5-Trichloro-1,1'-biphenyl (PCB-030) 35693-92-6 Cl (2, 4, 5) C₁₂H₇Cl₃ 257.54 PCB-030
4-Bromobiphenyl 92-66-0 Br (4) C₁₂H₉Br 233.10 N/A
4'-Bromo-3-iodo-1,1'-biphenyl 130201-21-7 Br (4'), I (3) C₁₂H₈BrI 359.00 N/A

Key Observations:

Halogen Influence : The bromine atom in this compound increases molecular weight significantly compared to PCBs (e.g., PCB-21: 257.54 g/mol vs. 344.35 g/mol). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and environmental persistence.

Substitution Patterns : PCB-21 (2,3,4-trichloro) and PCB-030 (2,4,5-trichloro) lack bromine but share trichloro substitution. Ortho- and para-chlorine positions in PCBs correlate with higher toxicity and environmental stability.

Toxicity and Environmental Impact

  • PCBs: PCB-21 and PCB-030 are classified as persistent organic pollutants (POPs) with documented toxicity, including endocrine disruption and carcinogenicity. Their chlorine substitution patterns influence metabolic resistance and bioaccumulation.
  • Brominated Analogs: 4-Bromobiphenyl (CAS 92-66-0) lacks chlorine but shares bromine substitution.
  • Target Compound: No direct toxicity data for this compound is provided.

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